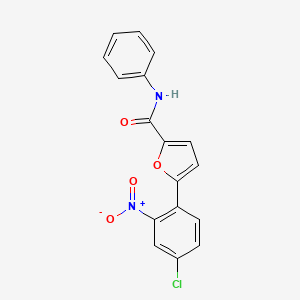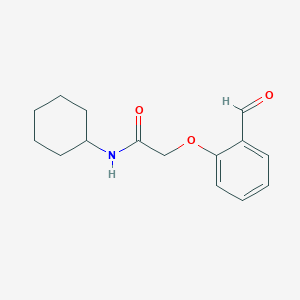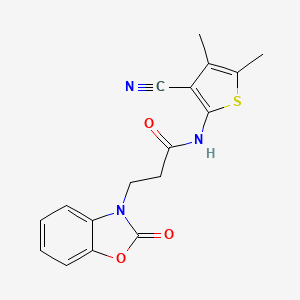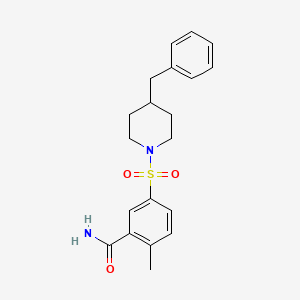![molecular formula C21H26ClN3O B4241281 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B4241281.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide
Descripción general
Descripción
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound characterized by the presence of a piperazine ring, a phenyl group, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethyl-1-piperazine, which is achieved through the reaction of ethylamine with piperazine under controlled conditions.
Chlorination: The next step involves the chlorination of the aromatic ring. This is usually done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated aromatic compound with the piperazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorinated aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signal transduction and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide
- N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-phenylbutanamide
Uniqueness
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide is unique due to the presence of the ethyl group on the piperazine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-2-24-12-14-25(15-13-24)20-10-9-18(16-19(20)22)23-21(26)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,2,8,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHOGIQMQNVNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B4241198.png)
![acetic acid;methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate](/img/structure/B4241220.png)

![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]propanamide](/img/structure/B4241251.png)
![2-{[4-(allyloxy)-2-bromo-5-ethoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4241254.png)

![6-ethyl-6-methyl-9-[(2-methyl-2-propen-1-yl)thio]-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4241267.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-phenylacetonitrile](/img/structure/B4241276.png)
![ethyl 4-{[3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4241287.png)
![N-cyclohexyl-2-[2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4241289.png)

![ethyl 4-methyl-2-[(2-phenoxypropanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4241298.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4241311.png)
